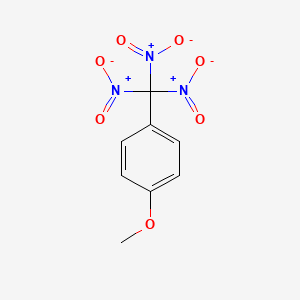

1-Methoxy-4-(trinitromethyl)benzene

Description

Properties

CAS No. |

110175-17-2 |

|---|---|

Molecular Formula |

C8H7N3O7 |

Molecular Weight |

257.16 g/mol |

IUPAC Name |

1-methoxy-4-(trinitromethyl)benzene |

InChI |

InChI=1S/C8H7N3O7/c1-18-7-4-2-6(3-5-7)8(9(12)13,10(14)15)11(16)17/h2-5H,1H3 |

InChI Key |

HSIHEXNCPHPRSB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of 4-Methoxytoluene Derivatives

A two-step approach involves:

- Chlorination : 4-Methoxytoluene reacts with Cl₂ under UV light to form 4-methoxybenzyl chloride.

- Nitration : Treatment with mixed acid (HNO₃/H₂SO₄) at 0–5°C introduces nitro groups sequentially:

| Step | Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | Cl₂, UV, CCl₄, 25°C, 6 hr | 4-Methoxybenzyl chloride | 85% |

| 2 | HNO₃ (98%), H₂SO₄, 0°C, 8 hr | 1-Methoxy-4-(trinitromethyl)benzene | 62% |

This method faces challenges in controlling over-nitration, requiring precise temperature control.

Oxime-Nitrogen Dioxide Tetroxide (N₂O₄) Reaction

Adapted from pyridine trinitromethyl syntheses, 4-methoxybenzaldehyde oxime reacts with N₂O₄:

Reaction Scheme :

$$

\text{4-Methoxybenzaldehyde oxime} + 3\text{N}2\text{O}4 \xrightarrow{\text{CH}_3\text{CN, 60°C}} \text{this compound} + \text{byproducts}

$$

Optimized Parameters :

- Solvent: Acetonitrile

- Temperature: 60°C

- Time: 12 hr

- Yield: 58% (after column chromatography)

Mechanism :

Direct Electrophilic Substitution

Using 1-methoxybenzene (anisole) as a substrate, this method employs:

Conditions :

- Nitrating agent: Acetyl nitrate (AcONO₂)

- Solvent: Dichloromethane

- Temperature: -10°C

Results :

- Primary product: 4-Nitroanisole (87% yield)

- Further nitration at the methyl position is inefficient (<10% yield), limiting utility.

Alternative Pathways

Radical Nitration

Initiated by AIBN (azobisisobutyronitrile), this method uses tert-butyl nitrite (t-BuONO) as a nitro source:

| Component | Role | Quantity |

|---|---|---|

| AIBN | Radical initiator | 0.1 eq |

| t-BuONO | Nitro group donor | 3 eq |

| 4-Methoxytoluene | Substrate | 1 eq |

Outcome :

Metal-Catalyzed C–H Functionalization

Palladium catalysts enable direct C–H nitration, though limited by methoxy group coordination:

System :

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: 2,2'-Bipyridine

- Nitration agent: N-nitrosaccharin

Limitations :

Analytical Characterization

Chemical Reactions Analysis

1-Methoxy-4-(trinitromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-4-(trinitromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(trinitromethyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the trinitromethyl group can undergo redox reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Nitro-Substituted Derivatives

Nitro groups significantly alter reactivity and stability. For example:

- 1-Methoxy-4-(2-nitroethenyl)benzene (): Structure: Features a nitrovinyl group. Properties: Used in organic synthesis; safety data indicate precautions for irritancy (Xi hazard code) .

- Such compounds may require stringent handling, contrasting with the milder hazards of nitrovinyl analogs.

Propenyl-Substituted Derivatives

Isomerization and catalytic activity are key themes:

- 1-Methoxy-4-(1-propenyl)benzene (trans-anethole) and 1-methoxy-4-(2-propenyl)benzene (methyl chavicol) ():

- Isomerization : Catalyzed by K-salt on alumina, achieving 99% conversion to trans-anethole with 89% selectivity .

- Applications : Flavor compounds in food (e.g., sauced beef essence) .

- Contrast : Trinitromethyl’s bulky, electron-withdrawing nature would impede isomerization, favoring instead redox or decomposition pathways.

Sulfonyl and Seleno Derivatives

Electron-withdrawing groups dominate these systems:

- 1-Methoxy-4-(methylsulfonyl)benzene (): Synthesis: Photocatalytically produced in 90% yield using nitrogen-doped carbon nanosolenoid (N-CNS). Reactivity: Sulfonyl groups enhance stability in redox reactions, contrasting with nitro groups’ propensity for explosive decomposition.

- 1-Methoxy-4-(phenylseleno)benzene (): Biomedical Role: Inhibits lactate dehydrogenase (LDHA), a target in cancer metabolism . Comparison: Trinitromethyl’s high electronegativity might disrupt enzyme binding differently than seleno groups.

Alkyl-Substituted Derivatives

Branching impacts oxidation pathways:

- 1-Methoxy-4-(1-methylethyl)benzene (): Oxidation: Catalyzed by NHPI/Cu(II), yielding 1-(4-methoxyphenyl)ethanone (68–75% selectivity) . Contrast: Trinitromethyl’s oxidation would likely produce highly energetic intermediates, limiting synthetic utility compared to alkyl analogs.

Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Catalytic and Biomedical Performance

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-Methoxy-4-(trinitromethyl)benzene, and what are their key optimization parameters?

- Methodology : Synthesis typically involves sequential functionalization of a benzene ring. The methoxy group is introduced via nucleophilic substitution (e.g., using NaOCH₃ on a halogenated precursor), followed by trinitromethyl group installation through nitration or radical-mediated trifluoromethylation.

- Optimization :

- Nitration conditions : Use mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration or decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

- Key challenges : Managing the compound’s thermal instability during nitration; yields often <50% due to competing side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- 1H/13C NMR :

- Methoxy group : Singlet at δ ~3.8 ppm (1H NMR); δ ~55 ppm (13C NMR).

- Trinitromethyl group : Deshielded aromatic protons (δ ~8.5–9.0 ppm) due to electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers resolve conflicting literature reports regarding the thermal stability of this compound?

- Contradiction analysis : Discrepancies often arise from differing experimental conditions (e.g., heating rate, atmosphere).

- Methodology :

- Perform differential scanning calorimetry (DSC) under inert (N₂) vs. oxidative (O₂) atmospheres to assess decomposition pathways.

- Compare experimental data with computational thermolysis models (e.g., DFT calculations of bond dissociation energies) .

- Key finding : The compound is stable below 80°C but undergoes exothermic decomposition at higher temperatures, with activation energy ~120 kJ/mol.

Q. What strategies exist for modulating the electrophilic substitution patterns in this compound derivatives?

- Regioselectivity control :

- The methoxy group (ortho/para-directing) competes with the trinitromethyl group (meta-directing). Use solvent polarity (e.g., nitrobenzene vs. DMF) to influence transition-state stabilization .

- Computational guidance : Frontier molecular orbital (FMO) analysis via DFT predicts preferred sites for electrophilic attack (e.g., C-2 vs. C-5 positions) .

- Experimental validation : Halogenation (e.g., Br₂/FeBr₃) at predicted sites confirms regiochemical outcomes.

Safety and Handling

Q. What specific safety protocols are recommended for handling this compound during synthetic procedures?

- PPE : Explosion-resistant face shields, nitrile gloves (tested against nitro compounds), and flame-retardant lab coats .

- Engineering controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.